molecular formula C19H20F3N3O5S B11448969 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one

4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one

Cat. No.: B11448969
M. Wt: 459.4 g/mol
InChI Key: DWLDLQDDLMAFEU-UHFFFAOYSA-N
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Description

(PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the butanoate ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonyl-containing molecules. Examples include:

  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • N-(4-Methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide

Uniqueness

(PROPAN-2-YLIDENE)AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20F3N3O5S

Molecular Weight

459.4 g/mol

IUPAC Name

(propan-2-ylideneamino) 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C19H20F3N3O5S/c1-12(2)25-30-17(26)9-6-10-31(27,28)18-23-14(11-16(24-18)19(20,21)22)13-7-4-5-8-15(13)29-3/h4-5,7-8,11H,6,9-10H2,1-3H3

InChI Key

DWLDLQDDLMAFEU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C

Origin of Product

United States

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